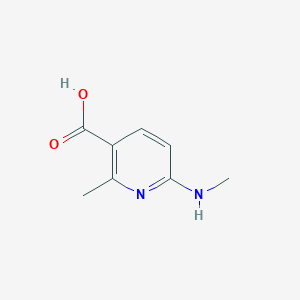![molecular formula C11H13N3O2 B13013624 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid is a compound that belongs to the class of heterocyclic compounds. This compound contains a pyrrolo[2,1-f][1,2,4]triazine moiety, which is a bicyclic structure with a nitrogen-nitrogen bond and a bridgehead nitrogen. The pyrrolo[2,1-f][1,2,4]triazine structure is known for its versatility and wide range of biological activities, making it a significant compound in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine structure.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine with tetracyanoethylene oxide to form triazinium dicyanomethylide, which is then converted to the desired compound.
Análisis De Reacciones Químicas
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and proteins, making it useful in biological research.
Medicine: The compound has been studied for its antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various kinases and enzymes, disrupting their normal function and leading to therapeutic effects. For example, it inhibits the activity of RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses .
Comparación Con Compuestos Similares
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structure, used for cancer therapy.
BMS-690514: An EGFR inhibitor in clinical phase II, containing the pyrrolo[2,1-f][1,2,4]triazine structure.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine moiety, but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylbutanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)10(11(15)16)9-4-3-8-5-12-6-13-14(8)9/h3-7,10H,1-2H3,(H,15,16) |
Clave InChI |
WNCDDVFRCWTBFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C2N1N=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


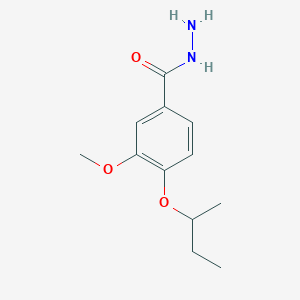
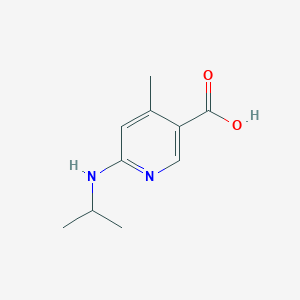
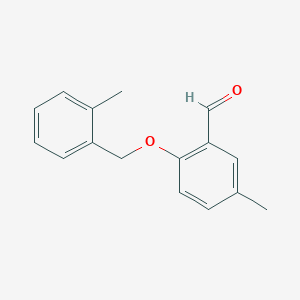
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
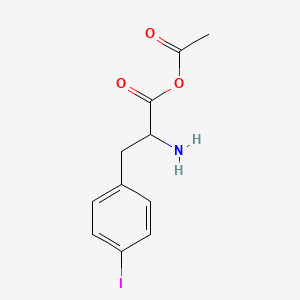
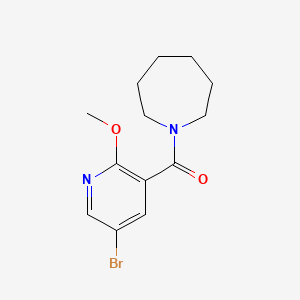
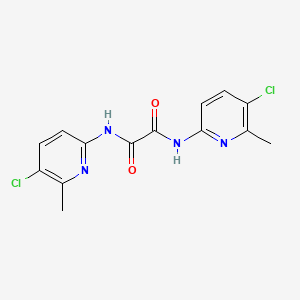
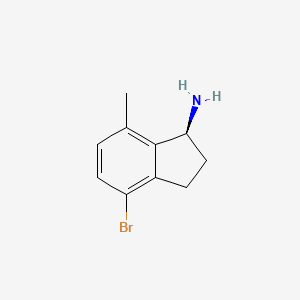
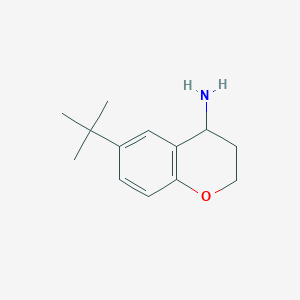
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
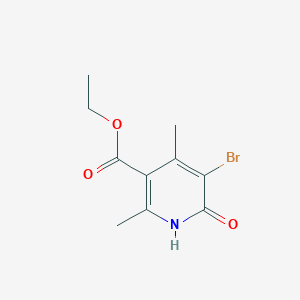
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
